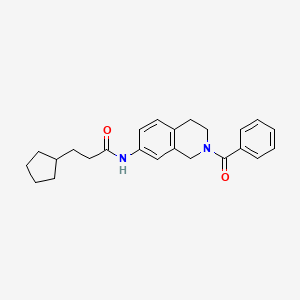

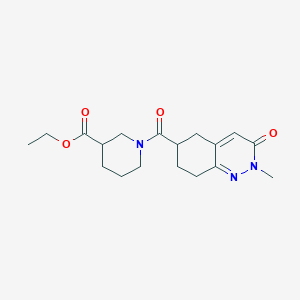

![molecular formula C20H19ClFN3O2 B2524485 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide CAS No. 1797534-52-1](/img/structure/B2524485.png)

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic compounds and building up the desired structure through reactions such as elimination, reduction, bromination, and amide bond formation. For instance, an intermediate compound "4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene" was prepared using elimination, reduction, and bromination reactions from starting materials like 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . These methods could potentially be adapted for the synthesis of "N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide" by choosing appropriate starting materials and reaction conditions to introduce the benzo[d]oxazol-2-yl group and the specific chloro-fluoro substitutions on the benzamide moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, MS, and in some cases, X-ray crystallography. For example, the crystal structure of a novel compound was determined to be nonplanar with the piperidine ring exhibiting a chair conformation, and the dihedral angle between the pyridine and benzene rings was measured . These techniques would be essential in confirming the molecular structure of "N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide" and ensuring the correct conformation and substitution pattern has been achieved.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for understanding their reactivity and potential for further chemical modifications. The reactions include the formation of amide bonds, which are common in the synthesis of benzamide derivatives, and may involve the use of coupling agents or activation of carboxylic acids . The reactivity of the intermediate compounds, as well as the final products, can provide insights into the possible reactions that "N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties significantly. For instance, the introduction of a chloro or fluoro group can impact the compound's lipophilicity, which in turn can affect its pharmacokinetic properties . The bioactivity assays performed on some of these compounds, such as their inhibitory activities toward fungi, provide a glimpse into their potential applications and the importance of their physical and chemical properties in their biological activity .

科学的研究の応用

Antimicrobial Activity

Research has highlighted the synthesis and antimicrobial study of derivatives related to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide. These derivatives have shown promising activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains. The antimicrobial properties are attributed to the structural motifs present in these compounds, and their efficacy has been supported by in-vitro studies and in-silico molecular docking studies (Anuse et al., 2019).

Structural and Solid-State Characterization

Solid-state NMR and X-ray crystallography have been utilized to study the structure of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide derivatives. These studies offer insights into the molecular conformation and dynamic behaviors of such compounds, which are crucial for understanding their interaction with biological targets. One study specifically reports the structural investigation of AND-1184, a potential API for treating dementia, revealing insights into its crystalline forms and molecular dynamics (Pawlak et al., 2021).

Anti-Inflammatory and Antimicrobial Agents

The synthesis of bisthiourea derivatives of dipeptide conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole has been explored for their anti-inflammatory and antimicrobial activities. These studies have identified compounds with significant in vitro activities, suggesting their potential as new therapeutic agents (Kumara et al., 2017).

Potential Multireceptor Antipsychotics

Benzamides, including derivatives of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide, have been evaluated for their pharmacological profiles as potential antipsychotics. These compounds have shown potent activities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, indicating their possible use in treating psychiatric disorders (Yang et al., 2016).

作用機序

Target of Action

The primary targets of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide are G-protein-coupled receptor kinase-2 and -5 (GRK2 and GRK5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide interacts with its targets, GRK2 and GRK5, by inhibiting their activities . The compound was identified as a potent inhibitor of these kinases through a high throughput screening campaign .

Biochemical Pathways

The inhibition of GRK2 and GRK5 by N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide affects several biochemical pathways. These kinases are involved in the regulation of receptor trafficking and signaling . By inhibiting these kinases, the compound can potentially alter these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide’s action are related to its inhibitory effect on GRK2 and GRK5. By inhibiting these kinases, the compound can potentially modulate receptor trafficking and signaling, leading to therapeutic effects in cardiovascular diseases .

特性

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-chloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN3O2/c21-14-4-3-5-15(22)18(14)19(26)23-12-13-8-10-25(11-9-13)20-24-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTHUYFVNLEIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

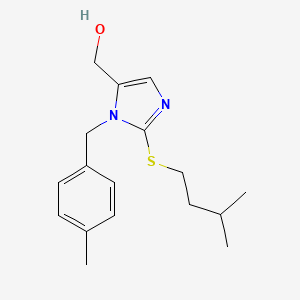

![3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2524403.png)

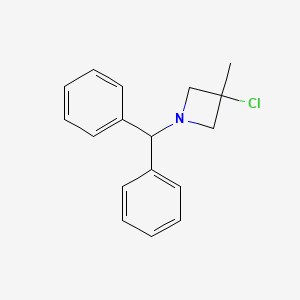

![2-[10-(3,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2524406.png)

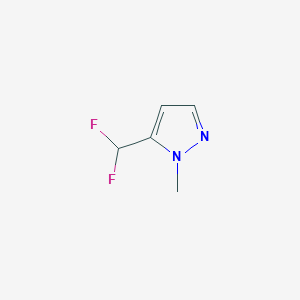

![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2524408.png)

amino}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2524412.png)

![7-Fluoro-3-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2524413.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone](/img/structure/B2524416.png)

![Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B2524417.png)

![tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B2524421.png)